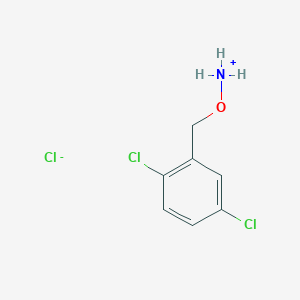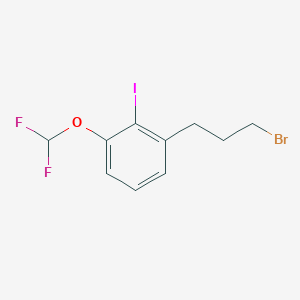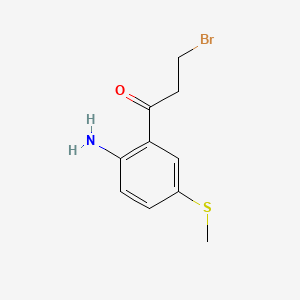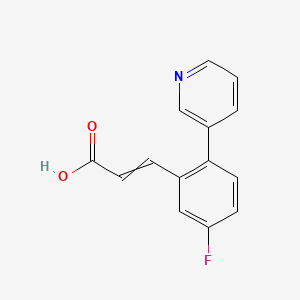
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is an organic compound characterized by its unique structure, which includes an octane backbone with isobutoxy and ethoxy groups attached. This compound is part of the glycol ether family, known for their applications as solvents and intermediates in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process can be summarized as follows:
Reaction of Isobutyl Alcohol with Ethylene Oxide: This step involves the nucleophilic attack of isobutyl alcohol on ethylene oxide, resulting in the formation of 2-isobutoxyethanol.
Further Reaction with Ethylene Oxide: The 2-isobutoxyethanol is then reacted with additional ethylene oxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to increase the reaction rate and efficiency.
Purification: Employing distillation or other purification techniques to isolate the desired compound.
化学反应分析
Types of Reactions
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can result in the formation of various substituted ethers or alcohols.
科学研究应用
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
作用机制
The mechanism of action of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both hydrophilic and hydrophobic compounds, making it versatile in different applications.
相似化合物的比较
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.
2-(2-Isobutoxyethoxy)ethyl acetate: A related compound with an acetate group, used in similar applications.
Uniqueness
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is unique due to its specific combination of isobutoxy and ethoxy groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.
属性
CAS 编号 |
101433-28-7 |
|---|---|
分子式 |
C16H34O3 |
分子量 |
274.44 g/mol |
IUPAC 名称 |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C16H34O3/c1-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(2)3/h16H,4-15H2,1-3H3 |
InChI 键 |
LYWOEAOUEDVLSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCCOCCOCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


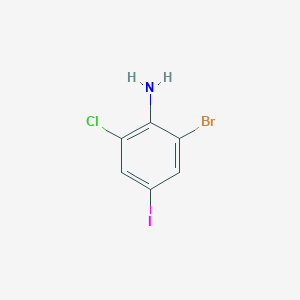
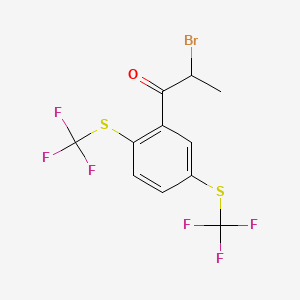
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
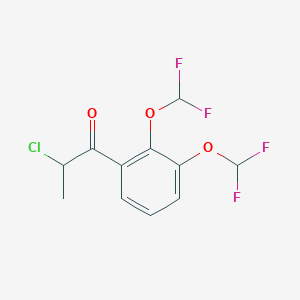

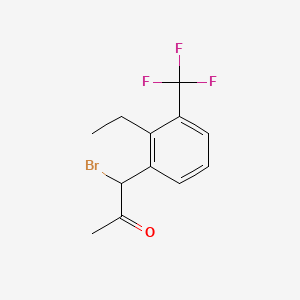
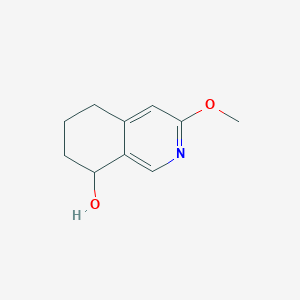
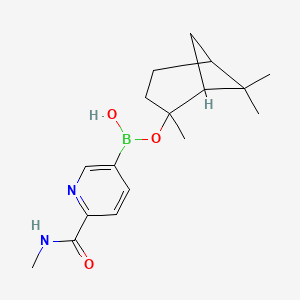

![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
